molecular formula C13H17FN2O B7497543 1-Cyclopentyl-3-(4-fluoro-2-methylphenyl)urea

1-Cyclopentyl-3-(4-fluoro-2-methylphenyl)urea

Cat. No.: B7497543
M. Wt: 236.28 g/mol
InChI Key: IZZBWHITIHJMJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-3-(4-fluoro-2-methylphenyl)urea is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as CPI-455 and is a potent inhibitor of the enzyme EZH2. EZH2 is a histone methyltransferase that plays a crucial role in the epigenetic regulation of gene expression. Inhibition of EZH2 has been shown to have potential therapeutic benefits in various diseases, including cancer.

Mechanism of Action

CPI-455 exerts its therapeutic effects by inhibiting the activity of EZH2. EZH2 is a histone methyltransferase that plays a crucial role in the epigenetic regulation of gene expression. Inhibition of EZH2 leads to a decrease in the activity of various oncogenes and an increase in the activity of tumor suppressor genes, leading to the inhibition of cancer cell growth.
Biochemical and physiological effects:
CPI-455 has been shown to have significant biochemical and physiological effects in various cell lines and animal models. The compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. CPI-455 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, the compound has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CPI-455 in lab experiments is its potent inhibitory effect on EZH2. This allows for the precise regulation of gene expression and the study of the role of EZH2 in various diseases. However, one of the limitations of using CPI-455 is its potential off-target effects, which can complicate the interpretation of the results.

Future Directions

There are several future directions for the study of CPI-455 and its potential therapeutic applications. One area of research is the development of more potent and selective inhibitors of EZH2. Another area of research is the identification of biomarkers that can predict the response to EZH2 inhibitors in cancer patients. Additionally, the role of EZH2 in other diseases, such as cardiovascular diseases and metabolic disorders, is an area of active research.

Synthesis Methods

The synthesis of CPI-455 involves several steps, including the reaction of 4-fluoro-2-methylaniline with cyclopentanone to form the corresponding ketone. The ketone is then converted to the corresponding enol ether, which is subsequently reacted with urea to form CPI-455.

Scientific Research Applications

CPI-455 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. CPI-455 has also been shown to have potential therapeutic benefits in other diseases, including inflammatory diseases and neurodegenerative disorders.

Properties

IUPAC Name

1-cyclopentyl-3-(4-fluoro-2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c1-9-8-10(14)6-7-12(9)16-13(17)15-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZBWHITIHJMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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